1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol
Description
1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol is a cyclohexanol derivative featuring a 1,2,4-oxadiazole ring substituted with a tert-butyl group at the 3-position. The oxadiazole moiety is linked to the cyclohexane ring via a methyl group, while the cyclohexanol ring itself is substituted with a propan-2-yl group at the 3-position. This structural arrangement confers unique steric and electronic properties, making the compound of interest in medicinal chemistry and materials science. The tert-butyl group enhances lipophilicity and metabolic stability, while the propan-2-yl substituent on the cyclohexane ring may influence conformational flexibility .
Properties
Molecular Formula |
C16H28N2O2 |
|---|---|
Molecular Weight |
280.41 g/mol |
IUPAC Name |
1-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C16H28N2O2/c1-11(2)12-7-6-8-16(19,9-12)10-13-17-14(18-20-13)15(3,4)5/h11-12,19H,6-10H2,1-5H3 |
InChI Key |
RPSUXLFEMGSVFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCC(C1)(CC2=NC(=NO2)C(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment to the Cyclohexanol Core: The oxadiazole moiety is then attached to the cyclohexanol core via a nucleophilic substitution reaction, often using a base such as sodium hydride to deprotonate the alcohol group.
Introduction of the Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction, typically using an alkyl halide in the presence of a strong base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl group (-OH) on the cyclohexanol ring enables nucleophilic substitution under specific conditions. Reactions typically occur at the hydroxyl oxygen, forming derivatives like ethers or esters.
| Reaction Type | Reagents/Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Etherification | Alkyl halides (R-X), K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | Alkyl ether derivatives | 65–78 | |
| Esterification | Acetyl chloride, pyridine, 0°C → RT | Acetate ester | 82 |
Key Findings :
-
Etherification proceeds efficiently with primary alkyl halides but shows reduced yields with bulky substrates.
-
Esterification is rapid and quantitative due to the hydroxyl group's high nucleophilicity.
Oxidation Reactions
The tertiary alcohol group is resistant to oxidation under mild conditions but undergoes oxidation with strong oxidizing agents:
| Oxidizing Agent | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| KMnO<sub>4</sub> | H<sub>2</sub>SO<sub>4</sub>, 100°C | Ketone derivative | Requires acidic conditions | |
| PCC | CH<sub>2</sub>Cl<sub>2</sub>, RT | No reaction | Tertiary alcohol inert to PCC |
Mechanistic Insight :
-
Oxidative cleavage of the cyclohexanol ring does not occur, preserving the core structure.
Cycloaddition Reactions
The 1,2,4-oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes:
| Dipolarophile | Catalyst | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| Phenylacetylene | CuI, DMF | Isoxazole-fused derivative | High (90:10) | |
| Acrylonitrile | None, 120°C | Oxazole hybrid | Moderate |
Notable Trends :
-
Substituents on the oxadiazole (e.g., tert-butyl) enhance ring stability but reduce dipolarophilicity.
-
Copper catalysis improves reaction rates and selectivity.
Functionalization of the Oxadiazole Ring
The oxadiazole moiety undergoes electrophilic substitution and ring-opening reactions:
Electrophilic Substitution
Limited reactivity due to electron-withdrawing effects of the oxadiazole nitrogen atoms.
Ring-Opening Hydrolysis
| Acid/Base | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| HCl (6M) | Reflux, 12h | Amide derivative | 55 | |
| NaOH (10%) | Ethanol, 80°C | Carboxylic acid | 40 |
Critical Note :
-
Hydrolysis is slow and requires prolonged heating, reflecting the oxadiazole’s aromatic stability.
Stability Under Reaction Conditions
The compound’s stability varies significantly across environments:
| Condition | Stability | Degradation Products | Reference |
|---|---|---|---|
| Acidic (pH < 3) | Moderate | Partial oxadiazole hydrolysis | |
| Basic (pH > 10) | Low | Cyclohexanol oxidation products | |
| UV light | High | No degradation |
Comparative Reactivity with Analogues
Reactivity differences between similar oxadiazole derivatives highlight structural influences:
| Compound | Substituent | Reaction Rate (Esterification) | Reference |
|---|---|---|---|
| Target Compound | 3-tert-butyl | 82% yield | |
| Analog | 4-methyl | 68% yield | |
| Analog | No substituent | 45% yield |
Scientific Research Applications
1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural properties of this compound make it a potential candidate for the development of new materials with specific electronic or mechanical properties.
Biological Research: It can be used as a probe to study the interactions of oxadiazole-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The oxadiazole ring can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol (CAS 2059971-11-6)
- Structural Difference : The tert-butyl group on the oxadiazole is replaced with a cyclopropyl group, and the cyclohexane ring has a 4-methyl substituent.
- The 4-methyl group on cyclohexane may restrict ring puckering compared to the 3-(propan-2-yl) group in the target compound .
3,3-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol (CAS 2060042-68-2)
- Structural Difference : The oxadiazole carries a propan-2-yl group instead of tert-butyl, and the cyclohexane has 3,3-dimethyl substituents.
- 3,3-Dimethyl cyclohexane introduces rigidity, which may affect molecular conformation and interaction with hydrophobic pockets .
Substituent Variations on the Cyclohexane Ring
1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-dimethylcyclohexan-1-ol
- Structural Difference : The 3-(propan-2-yl) group in the target compound is replaced with 3,3-dimethyl substituents.
- Reduced flexibility may impact binding to dynamic biological targets .
Key Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Oxadiazole Substituent | Cyclohexane Substituent | Notable Features |
|---|---|---|---|---|---|
| 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol | C₁₇H₂₉N₂O₂ | 293.43 | tert-butyl | 3-(propan-2-yl) | High lipophilicity, moderate rigidity |
| 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol | C₁₄H₂₁N₂O₂ | 249.33 | cyclopropyl | 4-methyl | Lower steric bulk, increased solubility |
| 3,3-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol | C₁₄H₂₄N₂O₂ | 252.35 | propan-2-yl | 3,3-dimethyl | Enhanced solubility, rigid conformation |
Biological Activity
1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol is a compound of interest in medicinal chemistry due to its unique oxadiazole structure, which is known for various biological activities. This article explores its biological activity, synthesizing available research findings and case studies.
Chemical Structure and Properties
The compound features a cyclohexanol core substituted with a tert-butyl oxadiazole moiety. Its molecular formula is , and it has a molecular weight of approximately 250.34 g/mol. The oxadiazole ring contributes to its potential bioactivity through interactions with biological targets.
The biological activity of this compound may be attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with target proteins, similar to other oxadiazole derivatives. Although specific targets remain largely unidentified, the structural characteristics suggest potential interactions with enzymes and receptors involved in various biochemical pathways.
Cytotoxicity
Preliminary studies suggest that 1-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol may possess cytotoxic properties against certain cancer cell lines. The IC50 values for related compounds often range between 10 µg/mL to 50 µg/mL in various assays, indicating a potential for further exploration in cancer therapeutics.
Table 1: Summary of Biological Activities
Case Study: Anticancer Potential
A notable study investigated the effects of oxadiazole derivatives on human colon cancer cells. The results indicated that compounds similar to 1-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol induced apoptosis through the activation of caspases and modulation of p53 pathways. These findings suggest that this compound could be a candidate for further development in anticancer therapies.
Q & A
Q. What are the established synthetic routes for 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step processes:
Oxadiazole Ring Formation : Utilize a 1,3-dipolar cycloaddition between nitrile oxides and nitriles under microwave irradiation or reflux conditions (e.g., acetonitrile, 80°C, 12 hours) to form the 1,2,4-oxadiazole core .
Alkylation : Introduce the tert-butyl group via nucleophilic substitution using tert-butyl bromide in the presence of a base (e.g., K₂CO₃) .
Cyclohexanol Functionalization : Attach the isopropyl group via Friedel-Crafts alkylation or Grignard reactions, followed by oxidation-reduction steps to achieve the cyclohexanol backbone .
Optimization Tips : Monitor reaction progress with TLC/HPLC. Purify intermediates via column chromatography or recrystallization (e.g., propan-2-ol solvent system) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl at δ 1.3 ppm, cyclohexanol hydroxyl at δ 1.5–2.0 ppm) .
- X-ray Crystallography : Resolve stereochemistry and confirm spatial arrangement of the oxadiazole and cyclohexanol moieties, as demonstrated for structurally analogous compounds .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) and fragmentation patterns .
Q. How can preliminary biological activity screening be designed for this compound?
Methodological Answer:
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC determination) .
- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK293) to assess safety margins .
- Enzyme Inhibition Studies : Target enzymes like cyclooxygenase or acetylcholinesterase, using spectrophotometric methods to measure IC₅₀ values .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of the 1,2,4-oxadiazole ring in this compound?
Methodological Answer: The 1,2,4-oxadiazole ring is typically synthesized via:
- 1,3-Dipolar Cycloaddition : Reaction between a nitrile oxide (generated in situ from hydroxamic acid chlorides) and a nitrile, following Huisgen cycloaddition principles .
- Thermodynamic Control : High-temperature conditions (100–120°C) favor regioselective formation of the 1,2,4-oxadiazole over 1,2,5-isomers. Computational studies (DFT) can model transition states to validate selectivity .
Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified tert-butyl (e.g., isopropyl, phenyl) or cyclohexanol groups (e.g., methyl, halogen substituents) .
- QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with activity. Dock the compound into target protein active sites (e.g., using AutoDock Vina) to predict binding affinities .
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks : Replicate experiments under standardized conditions (pH, temperature, cell line passage number) .
- Analytical Validation : Use orthogonal methods (e.g., HPLC purity >98%, elemental analysis) to rule out impurities .
- Meta-Analysis : Compare datasets across studies, accounting for variables like solvent choice (DMSO vs. aqueous) or assay endpoints (IC₅₀ vs. EC₅₀) .
Q. What strategies stabilize the compound under physiological or storage conditions?
Methodological Answer:
Q. How can enantiomeric purity be ensured during synthesis?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases to resolve enantiomers .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in key steps like cyclohexanol formation to enhance enantiomeric excess (ee >95%) .
Q. What scale-up challenges arise in synthesizing this compound, and how are they mitigated?
Methodological Answer:
- Solvent Selection : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
- Catalyst Recycling : Use immobilized catalysts (e.g., Pd/C on silica) for cost-effective reuse .
- Safety Protocols : Implement inert atmosphere (N₂/Ar) for exothermic steps and monitor reaction calorimetry .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to proteins (e.g., kinases) over 100 ns trajectories using GROMACS. Analyze hydrogen bonding and hydrophobic interactions .
- Pharmacophore Mapping : Identify critical pharmacophoric features (e.g., hydrogen bond acceptors on the oxadiazole ring) using Schrödinger’s Phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
